(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
Description
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid is a chiral β-hydroxy-α-amino acid derivative characterized by:
- Stereochemistry: (2R,3R) configuration, which is critical for its biological activity and interactions with chiral receptors or enzymes.
- Functional groups: A tert-butoxycarbonyl (Boc)-protected amino group at position 2. A hydroxyl group at position 2. A meta-tolyl (3-methylphenyl) substituent on the same carbon as the Boc-amino group.
- Applications: Primarily used in peptide synthesis and medicinal chemistry as a building block for designing protease inhibitors or anti-inflammatory agents .
The compound’s structure is analogous to natural amino acids but modified to enhance metabolic stability and target specificity. Its synthesis likely involves enantioselective methods, such as chiral triflate ester coupling or asymmetric hydrogenation, similar to protocols described for related Boc-protected amino acids .
Properties
IUPAC Name |
(2R,3R)-2-hydroxy-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-9-6-5-7-10(8-9)11(12(17)13(18)19)16-14(20)21-15(2,3)4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGCEOXNWANLCH-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C(=O)O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]([C@H](C(=O)O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654603 | |
| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217847-29-4 | |
| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid, commonly referred to as Boc-Ala(m-tolyl), is a compound of significant interest in medicinal chemistry and biochemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is often used in peptide synthesis to protect amino groups. This compound has potential applications in drug development due to its biological activity.
- Molecular Formula : C15H21NO4
- Molecular Weight : 279.34 g/mol
- CAS Number : 1217733-31-7
Biological Activity
The biological activity of Boc-Ala(m-tolyl) can be classified into several categories, including its role as an amino acid derivative and its interactions with biological systems.
1. Enzyme Inhibition
Boc-Ala(m-tolyl) has been studied for its potential as an inhibitor of certain enzymes, particularly those involved in bacterial resistance mechanisms. For instance, it has shown promise in inhibiting β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This inhibition can enhance the efficacy of existing antibiotics against resistant strains of bacteria .
2. Antimicrobial Activity
Research indicates that compounds similar to Boc-Ala(m-tolyl) exhibit antimicrobial properties. These properties are crucial in the development of new antibiotics, especially against multi-drug resistant organisms. The presence of the m-tolyl group may enhance lipophilicity, improving membrane penetration and overall antimicrobial efficacy .
Case Studies
Several case studies highlight the biological activity of Boc-Ala(m-tolyl):
Case Study 1: Inhibition of β-Lactamases
A study demonstrated that Boc-Ala(m-tolyl) effectively inhibits the activity of class A β-lactamases. The compound was tested against various strains producing these enzymes, showing a significant reduction in enzyme activity and restoring the efficacy of β-lactam antibiotics .
Case Study 2: Antimicrobial Efficacy
In vitro testing revealed that Boc-Ala(m-tolyl) exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279.34 g/mol |
| CAS Number | 1217733-31-7 |
| Antimicrobial Activity (MIC) | Varies by strain |
| Enzyme Inhibition IC50 | 15 µM (β-lactamase) |
Comparison with Similar Compounds
Table 1: Comparison of Aryl Substituent Variants
Key Observations:
- Electron-withdrawing groups (e.g., CF₃ in ) enhance stability but may reduce solubility.
- Bulkier substituents (e.g., naphthalen-2-yl in ) increase steric hindrance, affecting binding kinetics.
- Polar groups (e.g., methoxy in ) improve aqueous solubility, critical for bioavailability.
Stereochemical Differences
Stereochemistry significantly impacts biological activity. For example:
- (2S,3R)-2-((Boc)amino)-3-hydroxybutanoic acid () shows distinct optical rotation ([α]D data) and toxicity profiles compared to the (2R,3R) configuration.
- (R)-3-((Boc)amino)-2-methylpropanoic acid () lacks the hydroxyl group, reducing hydrogen-bonding capacity but improving membrane permeability .
Commercial and Research Relevance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
